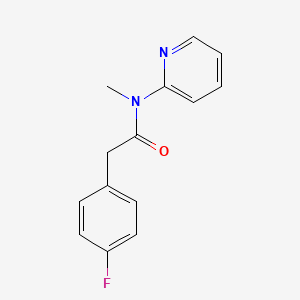
2-(4-fluorophenyl)-N-methyl-N-pyridin-2-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-N-methyl-N-pyridin-2-ylacetamide, commonly known as FMPA, is a synthetic compound that belongs to the class of pyridine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry, pharmacology, and neuroscience.
Applications De Recherche Scientifique
FMPA has been used in a variety of scientific research applications, including medicinal chemistry, pharmacology, and neuroscience. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. FMPA has also been used as a tool compound for studying the role of specific proteins and enzymes in various biological processes.
Mécanisme D'action
The mechanism of action of FMPA is not fully understood, but it is believed to act as a modulator of specific proteins and enzymes in the body. It has been shown to inhibit the activity of certain enzymes involved in the development of cancer and neurodegenerative diseases. FMPA has also been shown to modulate the activity of neurotransmitters in the brain, suggesting potential applications in the treatment of neurological disorders.
Biochemical and Physiological Effects
FMPA has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. FMPA has also been shown to improve cognitive function and memory in animal models, suggesting potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FMPA is its stability and purity, which makes it an ideal tool compound for scientific research. It is also relatively easy to synthesize, making it readily available for large-scale experiments. However, FMPA does have some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are many future directions for research on FMPA. One potential direction is the development of FMPA derivatives with improved pharmacological properties. Another potential direction is the use of FMPA as a tool compound for studying the role of specific proteins and enzymes in various biological processes. Finally, further research is needed to fully understand the mechanism of action of FMPA and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, FMPA is a synthetic compound with potential applications in scientific research, particularly in the fields of medicinal chemistry, pharmacology, and neuroscience. It has been shown to have a variety of biochemical and physiological effects in the body and has potential applications in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of FMPA and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of FMPA involves the reaction of 4-fluoroacetophenone with N-methyl-2-pyridinecarboxamide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The synthesis method is relatively simple and has been optimized for large-scale production.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N-methyl-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-17(13-4-2-3-9-16-13)14(18)10-11-5-7-12(15)8-6-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGQZIWNEDVFJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=N1)C(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (E)-3-[4-(furan-2-carbonylamino)phenyl]prop-2-enoate](/img/structure/B7454380.png)
![2-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-3H-benzimidazole-5-sulfonamide](/img/structure/B7454382.png)
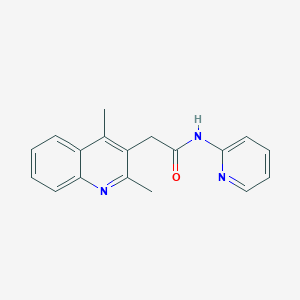
![5-(1,3-Benzodioxol-5-yl)-5-methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7454405.png)
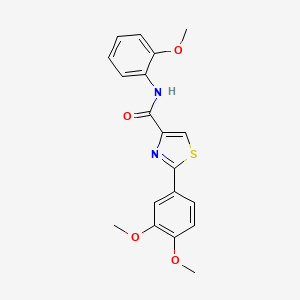
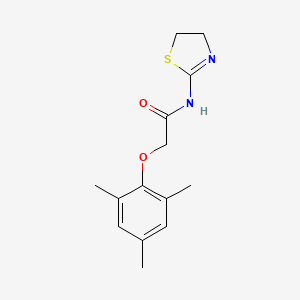
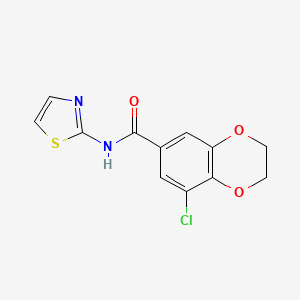
![N-[4-[4-(butanoylamino)phenyl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7454442.png)


![2-[(3-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B7454462.png)
![N-[2-[4-(2-methyl-1,3-thiazol-4-yl)anilino]-2-oxoethyl]-4-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B7454467.png)
![N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-[2-(cyclohexen-1-yl)ethyl]-5-methylthiophene-2-carboxamide](/img/structure/B7454474.png)
